N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(21-9-3-6-18-5-1-2-8-20(18)21)24-15-17-10-13-25(14-11-17)29(27,28)19-7-4-12-23-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQRPSTCZFLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, DMF (dimethylformamide) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is in the treatment of cancer. Research has indicated that compounds with similar structures can inhibit enzymes involved in tumor growth and proliferation. Specifically, this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for cancer cell metabolism and survival.
Case Study: NAMPT Inhibition
A study highlighted in patent WO2012031196A1 discusses the synthesis and application of pyridine-sulfonamide derivatives as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in various cancers. The findings suggest that this compound could be developed as a therapeutic agent targeting NAMPT, potentially leading to reduced tumor growth and improved patient outcomes .
Enzyme Inhibition
The sulfonamide moiety in this compound is known for its ability to inhibit various enzymes, making it a valuable candidate for drug development.
Neuropharmacology
Emerging research suggests that compounds similar to this compound may have neuroprotective effects. The structural features allow for interaction with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Potential Applications
Studies indicate that modifications to the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their activity. The piperidine and naphthamide moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Piperidine-Based Analogs
Fentanyl Derivatives :
Compounds such as 2'-fluoroortho-fluorofentanyl () and 4'-methyl acetyl fentanyl () share the piperidine core but differ in substitution patterns. These opioids feature phenethyl or fluorophenethyl groups attached to the piperidine nitrogen, paired with acylated aromatic amides (e.g., propionamide, acetamide). These modifications are critical for μ-opioid receptor (MOR) binding and potency . In contrast, the target compound replaces the phenethyl group with a pyridin-3-ylsulfonyl moiety, likely shifting receptor selectivity away from opioid targets.- Goxalapladib (): This 1,8-naphthyridine derivative contains a piperidinyl-acetamide substructure but integrates a trifluoromethyl biphenyl group and a 2-methoxyethyl chain.
Key Structural Variations
| Feature | Target Compound | Fentanyl Analogs (e.g., 2'-fluoroortho-fluorofentanyl) | Goxalapladib |
|---|---|---|---|
| Piperidine Substituent | Pyridin-3-ylsulfonyl | Phenethyl/fluorophenethyl | 2-Methoxyethyl |
| Amide Group | 1-Naphthamide | Phenylacetamide/propionamide | Biphenyl-trifluoromethyl acetamide |
| Aromatic System | Naphthalene | Fluorophenyl | 1,8-Naphthyridine |
| Therapeutic Indication | Not reported | Opioid analgesia | Atherosclerosis |
Pharmacological Implications
- Receptor Selectivity : The pyridin-3-ylsulfonyl group in the target compound may reduce opioid receptor affinity compared to fentanyl analogs, which rely on phenethyl-aromatic stacking for MOR activation. Sulfonamide groups are commonly associated with protease or kinase inhibition, suggesting alternative targets .
- Metabolic Stability : The sulfonyl group could enhance resistance to cytochrome P450-mediated metabolism compared to the ester/ether linkages in compounds like ortho-fluorobutyryl fentanyl ().
- Solubility : The naphthamide moiety may lower aqueous solubility relative to Goxalapladib’s polar trifluoromethyl and methoxyethyl groups, impacting bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine-Containing Compounds
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Fentanyl Analogs | Goxalapladib |
|---|---|---|---|
| LogP (Predicted) | Moderate (~3.5) | High (~4.0–5.0) | Low (~2.8) |
| Metabolic Stability | High (sulfonamide resistance) | Moderate (ester hydrolysis) | High (polar substituents) |
| Target Likelihood | Kinase/Protease | μ-Opioid Receptor | Phospholipase A2 |
Biological Activity
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The compound features a complex structure that includes:
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Pyridine sulfonyl group : Enhances biological activity through interactions with various biological targets.
- Naphthamide moiety : Provides additional binding sites for interactions with proteins or enzymes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Moiety : Cyclization reactions using 1,2-diamine derivatives and sulfonium salts.
- Sulfonylation : Introduction of the pyridine sulfonyl group using pyridine-3-sulfonyl chloride under basic conditions.
- Coupling with Naphthamide : Final coupling step using reagents like EDCI and HOBt in the presence of triethylamine .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against resistant strains of Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of cell membranes and induction of apoptosis in fungal cells.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its role as a therapeutic agent in oncology . The interaction with protein targets may inhibit pathways that lead to tumor growth.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The sulfonamide group forms strong interactions with target proteins, potentially inhibiting their activity.
- Induction of Apoptosis : In cancer cells and certain pathogens, the compound has been observed to induce programmed cell death through disruption of cellular processes.
Quantitative Data
The biological activity can be quantitatively assessed through various metrics:
| Biological Activity | IC50 (μM) | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Antifungal (C. auris) | 0.5 | 0.24 - 0.97 | 0.97 - 3.9 |
| Anticancer | 2.0 | N/A | N/A |
Study on Antifungal Activity
A notable study synthesized several piperidine-based derivatives, including those related to this compound, demonstrating their antifungal efficacy against clinical isolates of C. auris. The results indicated significant fungicidal activity, supporting further investigation into these compounds as potential treatments for resistant infections .
Research on Anticancer Properties
Another research effort focused on the anticancer properties of piperidine derivatives, revealing that modifications to the piperidine ring could enhance potency against specific cancer cell lines. This suggests that structural optimization could lead to more effective therapeutic agents based on this core structure .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide?
- Methodological Answer : Synthesis typically involves coupling the pyridin-3-ylsulfonyl-piperidine core with a naphthamide derivative. Key steps include:
- Sulfonylation : Reacting piperidine with pyridin-3-ylsulfonyl chloride to form the sulfonamide intermediate.
- Methylation : Introducing the methyl linker via reductive amination or alkylation.
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach 1-naphthoic acid.
- Purification is achieved via column chromatography, with LCMS (e.g., m/z 598 [M+H]+) and HPLC (retention time ~1.63 minutes under QC-SMD-TFA05 conditions) for validation .
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 598 [M+H]+) and purity (>95%) using QC-SMD-TFA05 conditions .
- NMR Spectroscopy : Assign peaks for the pyridin-3-ylsulfonyl group (δ ~8.5–9.0 ppm for pyridine protons) and naphthamide aromatic signals (δ ~7.5–8.5 ppm) .
- LogP/Dissolution : Use reverse-phase HPLC or computational tools (e.g., PubChem data) to predict lipophilicity .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide or amide groups.
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of sulfonyl chlorides or intermediates. No explosive hazards reported, but incompatibility with strong oxidizers should be assessed .
Advanced Research Questions
Q. How does the pyridin-3-ylsulfonyl group influence target binding or stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The sulfonyl group enhances hydrogen bonding with targets (e.g., enzymes or receptors) via its electron-withdrawing properties. Compare analogs without sulfonyl groups using competitive binding assays.
- Metabolic Stability : Conduct liver microsome assays to evaluate resistance to CYP450-mediated oxidation. Sulfonamide moieties often reduce metabolic clearance .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP/GTPγS) for efficacy.
- Data Mining : Cross-reference PubChem bioactivity data (e.g., IC50 variability) to identify outliers .
Q. What computational approaches are suitable for predicting off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., GPCRs or kinases).
- Pharmacophore Modeling : Map sulfonamide and naphthamide motifs to predict interactions with off-target proteins like carbonic anhydrase .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify transient interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
